2-(2-Nitropropyl)-1,3-dioxolane

描述

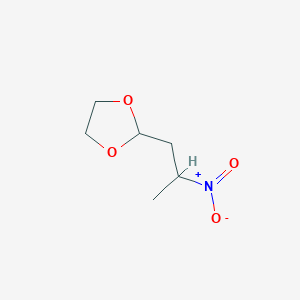

2-(2-Nitropropyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a nitropropyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitropropyl)-1,3-dioxolane typically involves the reaction of 2-nitropropane with 1,3-dioxolane under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.

化学反应分析

Types of Reactions

2-(2-Nitropropyl)-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitroso derivatives or nitrate esters.

Reduction: Amino derivatives.

Substitution: Various substituted dioxolanes depending on the nucleophile used.

科学研究应用

Chemical Synthesis

One of the primary applications of 2-(2-Nitropropyl)-1,3-dioxolane is as an intermediate in organic synthesis. It serves as a versatile building block for the preparation of various compounds, particularly in the development of pharmaceuticals and agrochemicals.

Key Reactions Involving this compound:

- Electrochemical Nitration: This compound can be utilized in electrochemical nitration processes to synthesize geminal dinitro compounds, which are precursors for energetic materials used in explosives and propellants. The electrochemical method allows for higher yields and reduced waste compared to traditional methods .

- Catalytic Transformations: Research has demonstrated that this compound can participate in palladium-catalyzed reactions, enhancing the functionalization of nitroarenes. These transformations are crucial for developing new pharmaceuticals with improved efficacy .

Pharmaceutical Applications

In pharmacology, this compound has been investigated for its potential therapeutic effects. It has been identified as a precursor in the synthesis of compounds that exhibit biological activity.

Case Studies:

- RORγt Inverse Agonists: Compounds derived from this compound have shown promise as selective RORγt inverse agonists. These compounds are being explored for their potential in treating autoimmune diseases by modulating immune responses .

- Antibiotic Development: The compound has also been involved in the synthesis of new antibiotic agents, showcasing its utility in developing treatments against resistant bacterial strains .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Table 1: Electrochemical Synthesis Outcomes

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Geminal Dinitro Compounds | 57 | High yield achieved through optimized conditions . |

| Nitroarene Functionalization | Variable | Dependent on catalyst and reaction conditions . |

Table 2: Pharmacological Activity of Derived Compounds

作用机制

The mechanism of action of 2-(2-Nitropropyl)-1,3-dioxolane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can affect cellular pathways and processes, making the compound of interest for further study in pharmacology and toxicology.

相似化合物的比较

Similar Compounds

2-Nitropropane: A simpler nitroalkane with similar reactivity.

1,3-Dioxolane: The parent compound without the nitropropyl substitution.

2-(2-Nitroethyl)-1,3-dioxolane: A closely related compound with a slightly different alkyl chain.

Uniqueness

2-(2-Nitropropyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the nitropropyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

生物活性

2-(2-Nitropropyl)-1,3-dioxolane (CAS No. 106334-27-4) is a compound that belongs to the class of 1,3-dioxolanes, which are recognized for their diverse biological activities. The presence of the nitro group in its structure suggests potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not extensively documented, similar compounds in the literature provide insights into potential methodologies. For example, 1,3-dioxolanes can be synthesized from salicylaldehyde and diols using catalytic methods, which may also apply to this compound .

Antimicrobial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial and antifungal properties. In a study assessing a series of dioxolanes, derivatives showed promising activity against various bacterial strains including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Bacterial Strains Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | S. aureus, E. faecalis | ~625 - 1250 | Antibacterial |

| Derivative 1 | C. albicans | Not specified | Antifungal |

| Derivative 4 | P. aeruginosa | ~625 | Antibacterial |

The minimum inhibitory concentrations (MIC) suggest that this compound may possess comparable efficacy to other known antimicrobial agents.

Anti-Inflammatory Activity

The nitro group in compounds like this compound has been linked to anti-inflammatory effects. Research has shown that nitro-substituted compounds can modulate inflammatory pathways by inhibiting key enzymes such as iNOS and COX-2 . This suggests that this compound may exert similar effects through its interaction with inflammatory mediators.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactive Intermediates Formation : The nitro group can generate reactive intermediates that interact with cellular macromolecules, potentially leading to antibacterial effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation and associated symptoms.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

Case Studies

A notable study investigated the biological activities of various nitro-substituted dioxolanes. The results indicated that modifications at the dioxolane ring significantly influenced their antibacterial and antifungal potency. For instance, specific structural configurations were found to enhance activity against resistant bacterial strains .

属性

IUPAC Name |

2-(2-nitropropyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-5(7(8)9)4-6-10-2-3-11-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVUXQBGRVBEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1OCCO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557135 | |

| Record name | 2-(2-Nitropropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106334-27-4 | |

| Record name | 2-(2-Nitropropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。